2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine
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Overview
Description
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is a heterocyclic compound that features both isoquinoline and pyridine moieties. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties, suggesting they may interact with multiple receptors .
Mode of Action
It’s known that similar compounds, such as 3,4-dihydroisoquinolinones, interact with their targets through nucleophilic attack . The compound may bind to its target receptor, leading to changes in the receptor’s function .
Biochemical Pathways
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3, a key enzyme in both breast and prostate cancer .
Pharmacokinetics
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid, suggesting good bioavailability .
Biochemical Analysis
Biochemical Properties
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This interaction can modulate the activity of these enzymes, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin and dopamine receptors, which play a critical role in neurotransmission . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with β-adrenergic receptors can inhibit or activate these receptors, thereby influencing downstream signaling pathways . Additionally, it can modulate the activity of vasopressin receptors, affecting various physiological processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating neurotransmitter activity and improving cognitive function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with phosphodiesterase enzymes can affect the levels of cyclic nucleotides, thereby modulating various metabolic processes . Additionally, it can influence the activity of other enzymes involved in neurotransmitter synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution can influence its effectiveness and potential side effects, as the compound needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biochemical activity. For instance, its presence in the cytoplasm can influence cytoplasmic signaling pathways, while its localization in the nucleus can affect gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydroisoquinoline with 3-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and pyridine derivatives.
Scientific Research Applications
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar structural framework and exhibit comparable biological activities.
Tetrahydroisoquinolines: These derivatives are structurally related and have been studied for their pharmacological properties.
Indole derivatives: These compounds also feature heterocyclic structures and are known for their diverse biological activities .
Uniqueness
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is unique due to its dual isoquinoline and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIXUPKLCRNMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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